molecular formula C17H25N3OS B5528978 2-allyl-9-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

2-allyl-9-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5528978
M. Wt: 319.5 g/mol
InChI Key: PVZAJYRIFPZRKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which includes compounds related to the specified chemical, involves various chemical reactions and techniques. For instance, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions without using any catalyst showcases a method for creating structurally similar compounds (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by their spirocyclic nature, involving nitrogen atoms within the ring structure. The crystal structure and thermodynamic properties of these compounds have been studied to understand their geometric configuration and stability. For example, the crystal structure analysis of a related 1,5-dioxaspiro[5.5] derivative revealed its triclinic P-1 space group, confirming the complex structural attributes of these molecules (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, which is pivotal for introducing different substituents into the spirocyclic framework. These reactions are instrumental in modifying the chemical and biological properties of the compounds. For instance, a divergent synthesis approach involving Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor was used to introduce various substituents into the 3,9-diazaspiro[5.5]undecane structure (Yang et al., 2008).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystallinity, are critical for their application in pharmaceutical formulations. Studies involving single-crystal X-ray diffraction and melting point analysis provide insights into the solid-state characteristics of these compounds, influencing their stability and bioavailability.

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including reactivity, stability under various conditions, and interaction with biological molecules, are essential for their potential as pharmaceutical agents. The synthesis and properties of 9-thia-1,4-diazaspiro[5.5]undecanes, for example, illustrate the methodological development for creating compounds with specific chemical attributes (Kuroyan, Sarkisyan, & Vartanyan, 1983).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some thiazole derivatives have been found to be potent and selective transforming growth factor-β type I receptor inhibitors .

Future Directions

Thiazoles and their derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their biological activities.

properties

IUPAC Name

9-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-3-8-20-12-17(5-4-16(20)21)6-9-19(10-7-17)11-15-14(2)18-13-22-15/h3,13H,1,4-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZAJYRIFPZRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CCC3(CCC(=O)N(C3)CC=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-9-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

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